molecular formula C13H13BrN2O3S B344760 [(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine CAS No. 898650-87-8

[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine

Cat. No.: B344760
CAS No.: 898650-87-8
M. Wt: 357.22g/mol
InChI Key: MFUSCNDVOBQRJF-UHFFFAOYSA-N
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Description

[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine is an organic compound that features a sulfonyl group attached to a pyridylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine typically involves the following steps:

    Bromination: The starting material, 5-methoxy-2-methylphenol, undergoes bromination to introduce a bromine atom at the 4-position.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl derivative.

    Coupling with Pyridylamine: Finally, the sulfonyl derivative is coupled with 3-pyridylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom may yield various substituted derivatives, while oxidation may lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Bromo-2-methoxyphenyl)sulfonyl]-3-pyridylamine
  • [(4-Bromo-5-methoxyphenyl)sulfonyl]-3-pyridylamine
  • [(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-2-pyridylamine

Uniqueness

[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]-3-pyridylamine is unique due to the specific positioning of the bromine, methoxy, and methyl groups on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This unique structure may confer distinct properties and advantages in its applications compared to similar compounds.

Properties

IUPAC Name

4-bromo-5-methoxy-2-methyl-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S/c1-9-6-11(14)12(19-2)7-13(9)20(17,18)16-10-4-3-5-15-8-10/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUSCNDVOBQRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=CC=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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